N,4-Diethyl-2-hydroxybenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N,4-diethyl-2-hydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-8-5-6-9(10(13)7-8)11(14)12-4-2/h5-7,13H,3-4H2,1-2H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZQIIYDQSJCGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)C(=O)NCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for N,4 Diethyl 2 Hydroxybenzamide
Conventional Synthetic Routes and Strategies
Conventional synthesis provides the foundational methods for creating N,4-Diethyl-2-hydroxybenzamide and its analogs. These routes often involve well-established reaction types that are reliable and understood, forming the basis for more complex synthetic designs.
Nucleophilic substitution is a fundamental class of reactions for forming amide bonds. In this context, an amine acts as the nucleophile, attacking an activated carboxylic acid derivative, leading to the formation of the desired benzamide (B126).
The synthesis of N-substituted salicylamides can be achieved through the alkylation of salicylamide (B354443). The phenolic hydroxyl group of salicylamide makes the aromatic ring electron-rich, rendering it susceptible to electrophilic aromatic substitution. echemi.comedubirdie.com While direct N-alkylation of the primary amide with diethylamine (B46881) is not a common route, related transformations provide insight. For instance, the O-alkylation of salicylamide is a well-documented process for producing compounds like ethenzamide (2-ethoxybenzamide), where the phenoxide ion acts as a nucleophile. researchgate.net The direct reaction of salicylamide's amide nitrogen with an electrophile is less straightforward than acylation or reaction at the phenolic oxygen.
A direct and effective method for synthesizing N,N-diethyl-2-hydroxybenzamide involves the nucleophilic substitution of a salicylate (B1505791) ester. Specifically, methyl salicylate can be reacted with a 40% solution of diethylamine. researchgate.net This reaction is typically performed in a mixed solvent system, such as diethyl ether and a 1% solution of sodium hydroxide (B78521) in methanol. The reaction proceeds by stirring the mixture at 0 °C for one hour, followed by an additional 24 hours at room temperature. researchgate.net The final product, N,N-diethyl-2-hydroxybenzamide, is identified by changes in its infrared spectrum, notably the shift of the C=O stretching vibration from that of an ester (around 1680 cm⁻¹) to that of an amide (around 1632 cm⁻¹). researchgate.net The yield for this specific synthesis has been reported to be low, at 0.21%. researchgate.net
| Starting Material | Reagents | Conditions | Product | Yield (%) |
| Methyl Salicylate | Diethylamine (40% soln), NaOH (1% in MeOH) | 0 °C for 1 hr, then 24 hrs at room temp | N,N-Diethyl-2-hydroxybenzamide | 0.21 |
Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. baranlab.org This method utilizes a directed metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the proton at the adjacent ortho position. The resulting aryllithium species can then react with various electrophiles. baranlab.org
The N,N-diethylbenzamide group is an effective DMG. The process involves treating an N,N-diethylbenzamide substrate with a strong base like sec-butyllithium (B1581126) in the presence of an amine additive such as TMEDA (tetramethylethylenediamine) to break up organolithium aggregates and increase reactivity. baranlab.orgorgsyn.org For the synthesis of 2-hydroxybenzamides, a related strategy involves the use of an aryl O-carbamate group (Ar-OCONEt₂), which is among the most powerful DMGs. nih.gov This group directs metalation to the ortho position. Subsequent reaction with an electrophile and deprotection of the carbamate (B1207046) would yield the desired 2-hydroxybenzamide derivative. For instance, rearrangement reactions using sodium diisopropylamide have been used to obtain dialkyl-2-hydroxybenzamides in moderate to good yields. nih.gov
| Strategy | Directed Metalation Group (DMG) | Typical Base | Key Feature |
| DoM on Benzamide | N,N-Diethylbenzamide | sec-Butyllithium/TMEDA | Direct functionalization ortho to the amide. |
| DoM with Carbamate | Aryl O-Carbamate (Ar-OCONEt₂) | s-BuLi or NaDA | Powerful DMG for synthesizing ortho-substituted phenols. |
The direct condensation of a carboxylic acid and an amine is a cornerstone of amide synthesis and is widely used in medicinal chemistry. hepatochem.com This method requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. fishersci.co.uk For the synthesis of this compound, salicylic (B10762653) acid (2-hydroxybenzoic acid) would be coupled with diethylamine.
A variety of coupling reagents are available for this transformation, often categorized as carbodiimides, aminium/uronium salts, or phosphonium (B103445) salts. fishersci.co.ukpeptide.com
Carbodiimides : Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) are commonly used, often in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) to minimize side reactions and reduce racemization in chiral substrates. peptide.comnih.gov The reaction proceeds through a highly activated ester intermediate. fishersci.co.uk
Aminium/Uronium Salts : Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and lead to rapid reactions with minimal side products. peptide.comnih.gov
Other Activating Agents : Other methods include converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with the amine (Schotten-Baumann reaction). fishersci.co.uk Titanium tetrachloride (TiCl₄) has also been reported as a mediator for direct amidation, promoting the condensation of carboxylic acids and amines. nih.gov
A study demonstrated that using 1 equivalent of EDC and 1 equivalent of DMAP (4-dimethylaminopyridine) with a catalytic amount of HOBt provided the best results for coupling electron-deficient amines. nih.gov
| Coupling Reagent Class | Example Reagents | Key Features |
| Carbodiimides | EDC, DCC, DIC | Widely used; often requires an additive like HOBt. |
| Aminium/Uronium Salts | HATU, HBTU, TBTU | High efficiency, fast reaction times, low racemization. peptide.com |
| Phosphonium Salts | PyBOP, PyAOP | Effective for difficult couplings, including N-methylated amino acids. peptide.com |
| Other | Thionyl Chloride, TiCl₄ | Converts acid to highly reactive intermediates (acyl chloride) or directly mediates coupling. fishersci.co.uknih.gov |
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. These advantages include dramatically reduced reaction times, increased product yields, and often milder reaction conditions, aligning with the principles of green chemistry. fip.orgfip.org
This technique has been successfully applied to the synthesis of various 2-hydroxybenzamide derivatives. For example, the synthesis of 2-hydroxybenzohydrazide (B147611) derivatives from methyl salicylate and hydrazine (B178648) hydrate (B1144303) was achieved using microwave irradiation at 160 watts for 2-8 minutes, with reported yields between 68% and 81%. fip.orgresearchgate.net Subsequent condensation reactions to form N'-benzylidene-2-hydroxybenzohydrazides were also carried out efficiently under microwave conditions, with reaction times of less than 10 minutes in the absence of toxic solvents. fip.orgsemanticscholar.org This methodology highlights a practical path that avoids toxic solvents and is more environmentally friendly. fip.org The rapid and efficient heating provided by microwaves can significantly accelerate reactions that would otherwise require prolonged heating under conventional conditions. fip.org
| Reaction Type | Reactants | Microwave Conditions | Time | Yield (%) |
| Hydrazide Formation | Methyl Salicylate, Hydrazine Hydrate | 160 W | 2-8 min | 68-81 |
| Condensation | 2-Hydroxybenzohydrazide, Benzaldehydes | 160-320 W | 8-10 min | 62-80 |
Nucleophilic Substitution Reactions for this compound Formation
Innovative Synthetic Approaches and Catalytic Systems
The synthesis of 2-hydroxybenzamide derivatives has evolved, with modern approaches focusing on efficiency, milder reaction conditions, and the use of catalytic systems. These innovations are crucial for developing practical and scalable production methods.
Copper-catalyzed cross-coupling reactions are fundamental in forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. The efficiency of these reactions often depends critically on the choice of ligand, base, and solvent. acs.org Ligands can dramatically improve the reaction's scope and mildness; for instance, the use of chelating ligands like ethylene (B1197577) glycol or Binol has enabled the arylation of alkylamines at room temperature. acs.org
In this context, molecules like N,N-Diethyl-2-hydroxybenzamide, containing both oxygen and nitrogen atoms, have the potential to act as effective ligands, coordinating with the copper center and facilitating the catalytic cycle. Copper(I)-based systems are most common, and while the copper source itself may be less critical, the ligand choice is paramount. acs.org An efficient copper-catalyzed protocol has been developed for synthesizing carbamates through a cross-dehydrogenative coupling (CDC) between dialkylformamides and phenols, a process that relies on a copper(II) acetate/tert-butyl hydroperoxide system. researchgate.net Such chelation-assisted approaches highlight the importance of directing groups on the substrate, which function similarly to ligands in guiding the reaction. researchgate.net The development of new ligands is ongoing, with systems like N-(2-hydroxyethyl)-β-D-glucopyranosylamine proving effective for Ullmann-type C-N coupling reactions in aqueous media, showcasing a move towards greener and more efficient catalysis. sioc-journal.cn
Traditional synthesis of N,N-diethyl-2-hydroxybenzamide can be achieved through a nucleophilic substitution reaction between methyl salicylate and diethylamine. researchgate.net However, research into alternative precursors aims to enhance flexibility and efficiency. One common strategy involves the amidation of a carboxylic acid or its activated form. For example, p-hydroxybenzamide can be synthesized by reacting methyl p-hydroxybenzoate with concentrated ammonia (B1221849), which is then converted to p-hydroxythiobenzamide. google.com
More complex quinolone derivatives can be prepared from β-keto amide precursors, demonstrating a versatile approach that allows for the installation of various substituents. nih.gov Another method involves activating a carboxylic acid, such as m-toluic acid, with 1,1'-carbonyl-diimidazole to form an intermediate that readily reacts with an amine like diethylamine to produce the corresponding amide. researchgate.net This "one-pot" procedure simplifies the process and often results in high yields. researchgate.net Biocatalytic routes also present a potential source of precursors; bacterial consortiums have been shown to metabolize terephthalic acid into key intermediates like catechol and 4-hydroxybenzoate, which can serve as starting points for synthesizing hydroxybenzamide structures. mdpi.com
Synthesis of Key 2-Hydroxybenzamide Analogues and Derivatives
The 2-hydroxybenzamide scaffold is a versatile platform for creating a wide range of derivatives with diverse properties. Synthetic efforts have focused on modifying the aniline (B41778) (N-phenyl) ring and the salicylic acid portion, as well as incorporating the moiety into larger, hybrid structures.
Halogenated salicylanilides are a significant class of 2-hydroxybenzamide derivatives. Their synthesis typically involves the condensation of a salicylic acid with a halogenated aniline. A series of 36 halogenated 2-hydroxy-N-phenylbenzamides and their corresponding esters were synthesized with yields ranging from 72% to 92%. researchgate.net The synthetic route involved reacting various 5-halogenosalicylic acids with polyhalogenated anilines. researchgate.net Similarly, N-(2-bromo-phenyl)-2-hydroxy-benzamide and N-(4-bromo-phenyl)-2-hydroxy-benzamide derivatives have been synthesized and characterized. researchgate.net The reaction between N-(3-bromo-phenyl)-2-hydroxy-benzamide and chloro-acetic acid ethyl ester yields the appropriate ethyl ester, which can be further condensed with hydrazine to produce a hydrazide. researchgate.net
The table below outlines examples of synthesized halogenated 2-hydroxybenzamide derivatives.
| Salicylic Acid Moiety | Aniline Moiety | Resulting Derivative Class | Reference |
|---|---|---|---|
| 2-Hydroxybenzoic acid | 4-Chloroaniline | N-(4-chlorophenyl)-2-hydroxybenzamide | researchgate.net |
| 2-Hydroxybenzoic acid | 2-Chloroaniline | N-(2-chlorophenyl)-2-hydroxybenzamide | researchgate.net |
| 2-Hydroxybenzoic acid | 4-Bromoaniline | N-(4-bromophenyl)-2-hydroxybenzamide | researchgate.net |
| 5-Chlorosalicylic acid | 4-(Trifluoromethyl)aniline | 5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide | researchgate.net |
| 5-Bromosalicylic acid | 3,5-Dichloroaniline | 5-Bromo-N-(3,5-dichlorophenyl)-2-hydroxybenzamide | researchgate.net |
N-Phenyl-2-hydroxybenzamides, also known as salicylanilides, are typically synthesized via condensation reactions. One common method involves using a coupling reagent like N,N′-diisopropylcarbodiimide (DIC) with an activating reagent such as N-hydroxybenzotriazole (HOBt) to facilitate the reaction between a benzoic acid derivative and an amine. nih.gov For instance, 3-amino-4-methoxybenzoic acid can be condensed with various amines to yield intermediate N-phenylbenzamide compounds. nih.gov
Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using thionyl chloride (SOCl₂), which then reacts with the desired amine in the presence of a base like triethylamine (B128534) (TEA). nih.gov General procedures for synthesizing N-benzamides involve mixing the corresponding acid chloride with an amine in an anhydrous solvent like dichloromethane (B109758) at 0°C and then stirring at room temperature. nanobioletters.com This method has been used to produce a variety of derivatives, including N-(4-bromophenyl)-4-hydroxybenzamide and N-(4-chlorophenyl)-4-hydroxybenzamide. nanobioletters.com
The 2-hydroxybenzamide moiety can be incorporated into larger, more complex molecules to create hybrid architectures. A notable example is the synthesis of 2-hydroxybenzoylaminothiazole derivatives. google.com This process involves a condensation reaction between a 2-hydroxybenzoic acid and a 2-amino-4-alkoxycarbonyl-1,3-thiazole, followed by amidation of the alkoxycarbonyl group on the thiazole (B1198619) ring. google.com A patent describes an industrially advantageous process where a 2-substituted benzamide compound is reacted with a primary amine in a polar solvent like dimethylsulfoxide to yield the final 2-hydroxybenzamide derivative. google.com
Other hybrid structures can be created by derivatizing the hydroxyl or amide groups. For example, starting from N-(4-chlorophenyl)-2-hydroxybenzamide, reaction with ethyl α-halogenated acid esters yields ethyl esters of 2-[2-(4-chlorophenylcarbamoyl)-phenoxy]alkanoic acids. researchgate.net These intermediates can then be condensed with hydrazine to form hydrazides, which serve as key building blocks for synthesizing further series of new compounds. researchgate.net Similarly, 2-hydroxybenzohydrazide derivatives can be synthesized via a condensation reaction under microwave irradiation, representing a green chemistry approach. fip.org
Advanced Spectroscopic and Structural Characterization of N,4 Diethyl 2 Hydroxybenzamide and Analogues
Vibrational Spectroscopy Analysis
Vibrational spectroscopy probes the molecular vibrations of a compound, offering a fingerprint unique to its structure. Techniques such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy provide complementary information about the functional groups and skeletal structure of the molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds. The IR spectrum of N,4-Diethyl-2-hydroxybenzamide is expected to show characteristic absorption bands corresponding to its key functional groups.
The analysis of related compounds, such as N,N-Diethyl-2-hydroxybenzamide, provides a basis for these expectations. nih.gov The primary functional groups to be identified include the hydroxyl group (O-H), the amide carbonyl group (C=O), carbon-nitrogen (C-N) bonds, aromatic carbon-carbon (C=C) bonds, and aliphatic carbon-hydrogen (C-H) bonds.
Key expected FT-IR absorption bands for this compound are detailed below:
O–H Stretching: A broad and strong absorption band is anticipated in the region of 3500–3200 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group on the aromatic ring. libretexts.org
C–H Stretching (Aliphatic): Strong bands are expected in the 3000–2850 cm⁻¹ range, corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the two ethyl groups. lumenlearning.com
C=O Stretching (Amide): A very strong and sharp absorption band, characteristic of the amide I band, is expected between 1680 cm⁻¹ and 1630 cm⁻¹. This is one of the most prominent peaks in the spectrum.
C=C Stretching (Aromatic): Several medium to weak bands are expected in the 1600–1450 cm⁻¹ region due to the C=C bond vibrations within the benzene (B151609) ring. vscht.cz
C–O Stretching: A band corresponding to the stretching of the phenolic C-O bond is expected to appear in the 1260-1180 cm⁻¹ region.
C–N Stretching: The stretching vibration of the C-N bond of the diethylamide group typically appears in the 1200-1020 cm⁻¹ range.
| Functional Group | Bond | Expected Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Hydroxyl | O–H stretch (H-bonded) | 3500 - 3200 | Strong, Broad |
| Alkyl | C–H stretch | 3000 - 2850 | Strong |
| Amide | C=O stretch (Amide I) | 1680 - 1630 | Very Strong |
| Aromatic | C=C stretch | 1600 - 1450 | Medium to Weak |
| Phenol | C–O stretch | 1260 - 1180 | Medium |
| Amine | C–N stretch | 1200 - 1020 | Medium |
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy serves as a valuable complement to FT-IR. It detects vibrations that cause a change in polarizability, making it particularly sensitive to non-polar bonds. For this compound, FT-Raman would be effective in identifying the aromatic ring vibrations and the C-C backbone of the alkyl chains. A known analogue, N,N-Diethyl-2-hydroxybenzamide, has been characterized by FT-Raman, indicating the utility of this technique for this class of compounds. nih.gov The aromatic C=C stretching vibrations would be expected to produce strong signals in the Raman spectrum.
Surface-Enhanced Raman Scattering (SERS) Investigations
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that amplifies the Raman signal of molecules adsorbed onto or very near nanostructured metal surfaces, typically silver or gold. nih.gov This enhancement allows for the detection of compounds at very low concentrations. nih.gov SERS investigations could be applied to this compound for trace-level detection or to study its molecular orientation and interaction with specific surfaces. The technique focuses on analyzing the characteristic fingerprint spectra to identify and even quantify the substance. rsc.org While specific SERS studies on this compound are not detailed in the available literature, the methodology is broadly applicable for the analysis of small organic molecules. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic compounds. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Elucidation
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum of this compound would display distinct signals for the aromatic protons, the protons of the two different ethyl groups, and the hydroxyl proton. The chemical shifts (δ) are influenced by the electron-donating and electron-withdrawing effects of the substituents on the benzene ring.
Based on the structure and data from analogous compounds, the following proton signals are predicted:
Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (typically δ 6.0-8.5 ppm). Due to the substitution pattern, they will be chemically distinct and will show splitting (coupling) with each other, likely appearing as doublets or a doublet of doublets.
N-CH₂ Protons: The methylene (B1212753) protons of the N-diethyl group are adjacent to a nitrogen atom and will appear as a quartet around δ 3.3-3.6 ppm due to coupling with the neighboring methyl protons.
Ring-CH₂ Protons: The methylene protons of the ethyl group attached to the aromatic ring will be deshielded by the ring and are expected to appear as a quartet around δ 2.5-2.8 ppm.
Methyl Protons (N-ethyl and Ring-ethyl): The methyl protons of both ethyl groups will appear as triplets in the upfield region (δ 0.9-1.4 ppm), each coupling with its adjacent methylene group.
Hydroxyl Proton: The phenolic O-H proton typically appears as a broad singlet. Its chemical shift is variable and can be influenced by solvent, concentration, and temperature.
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic (Ar-H) | 6.5 - 7.5 | Multiplet (d, dd) | 3H |
| N-CH₂-CH₃ | 3.3 - 3.6 | Quartet (q) | 4H |
| Ar-CH₂-CH₃ | 2.5 - 2.8 | Quartet (q) | 2H |
| N-CH₂-CH₃ | 1.1 - 1.4 | Triplet (t) | 6H |
| Ar-CH₂-CH₃ | 1.0 - 1.3 | Triplet (t) | 3H |
| Ar-OH | Variable | Broad Singlet (br s) | 1H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. In a proton-decoupled spectrum, each unique carbon atom gives a single peak. For this compound, which lacks symmetry, all 13 carbon atoms are chemically distinct and should produce 13 separate signals. oregonstate.edu
The predicted chemical shift ranges for the carbons in this compound are as follows:
Carbonyl Carbon (C=O): This carbon is highly deshielded and will appear far downfield, typically in the δ 165-175 ppm range. libretexts.org
Aromatic Carbons: The six carbons of the benzene ring will resonate between δ 110-160 ppm. The carbons directly attached to the oxygen (C-OH) and the amide group (C-C=O) will be the most deshielded in this group. oregonstate.edu
Alkyl Carbons: The carbons of the two ethyl groups will appear in the upfield region of the spectrum (δ 10-50 ppm). The methylene carbons (-CH₂-) will be further downfield than the methyl carbons (-CH₃).
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Amide Carbonyl (C=O) | 165 - 175 |
| Aromatic C-OH | 150 - 160 |
| Aromatic C-C=O, C-CH₂CH₃, C-H | 110 - 145 |
| N-CH₂ | 40 - 50 |
| Ar-CH₂ | 25 - 35 |
| N-CH₂-CH₃ | 12 - 16 |
| Ar-CH₂-CH₃ | 12 - 16 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound, the molecular formula is C₁₃H₁₉NO₂, corresponding to a molecular weight of approximately 221.30 g/mol .
Upon ionization in a mass spectrometer, typically through electron impact (EI), the molecule loses an electron to form a molecular ion (M⁺•), which is often unstable. This energetic ion can then undergo a series of fragmentation reactions, breaking down into smaller, characteristic charged fragments. The analysis of the mass-to-charge ratio (m/z) of these fragments provides valuable structural information.
For this compound, the fragmentation is guided by the functional groups present: the aromatic ring, the hydroxyl group, and the N,N-diethylamide group. Common fragmentation pathways for N-substituted benzamides include:
α-Cleavage: This is a predominant fragmentation mode for amides and amines. miamioh.eduwikipedia.org It involves the cleavage of the bond adjacent (alpha) to the nitrogen atom. In this case, the loss of an ethyl radical (•CH₂CH₃, 29 Da) from the diethylamino group is a likely pathway, leading to a significant fragment ion.
Cleavage of the Amide Bond: The C-N bond of the amide can cleave, leading to the formation of a benzoyl-type cation.
Aromatic Ring Fragmentation: The substituted benzene ring can also fragment, although it is generally more stable. Loss of neutral molecules like carbon monoxide (CO) from a benzoyl-type cation is a common subsequent fragmentation step. researchgate.net
A plausible fragmentation pattern for this compound is outlined in the table below. The molecular ion peak would be expected at m/z 221. Subsequent fragmentation would lead to various daughter ions, with their relative abundance depending on their stability.
| m/z | Proposed Fragment Ion | Plausible Origin |
|---|---|---|
| 221 | [C₁₃H₁₉NO₂]⁺• | Molecular Ion (M⁺•) |
| 206 | [M - CH₃]⁺ | Loss of a methyl radical |
| 192 | [M - C₂H₅]⁺ | α-Cleavage: Loss of an ethyl radical from the N-diethyl group |
| 149 | [M - N(C₂H₅)₂]⁺ | Cleavage of the C-N amide bond, forming a 4-ethyl-2-hydroxybenzoyl cation |
| 121 | [C₇H₅O₂]⁺ | From the 149 m/z fragment, loss of the 4-ethyl group (C₂H₄) |
X-ray Crystallography for Solid-State Structural Determination
While the specific crystal structure of this compound is not detailed in the available literature, extensive studies have been conducted on closely related 2-hydroxybenzamide (salicylamide) derivatives. These studies provide significant insight into the likely structural features of the target compound.
For instance, the crystal structure of 2-hydroxy-N,N-diethylbenzamide has been determined by X-ray diffraction. nih.govthermofisher.comchemicalbook.com This analogue differs from the target compound only by the absence of the 4-ethyl group on the benzene ring. Such studies reveal crucial details about the conformation of the amide group relative to the phenyl ring. A key finding in many salicylamide (B354443) derivatives is the competition between intramolecular and intermolecular hydrogen bonding, which dictates the molecular conformation. acs.org
Studies on various salicylamide cocrystals have shown that the salicylamide molecule can adopt different conformations and participate in complex hydrogen-bonding networks. acs.orgresearchgate.net For example, in cocrystals with oxalic acid, salicylamide molecules were found to be conformationally identical but assembled into different packing arrangements, leading to polymorphism. acs.orgresearchgate.net The pressure under which a crystal is grown can also influence the resulting crystal system, as seen with salicylamide itself, which can form different polymorphic phases. acs.org
The table below summarizes key aspects often determined in crystallographic studies of such derivatives.
| Crystallographic Parameter | Typical Information Obtained for 2-Hydroxybenzamide Derivatives |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic acs.org |
| Space Group | Describes the symmetry of the unit cell (e.g., I2/a, P2₁2₁2₁) acs.org |
| Unit Cell Dimensions | a, b, c parameters and α, β, γ angles defining the unit cell |
| Molecular Conformation | Torsion angles (e.g., between the phenyl ring and amide group) |
| Hydrogen Bond Geometry | Donor-Acceptor distances and angles for intra- and intermolecular bonds |
The solid-state structure of 2-hydroxybenzamide derivatives is heavily influenced by a network of non-covalent intermolecular interactions. These interactions govern the crystal packing and ultimately determine the material's physical properties.
Hydrogen Bonding is a primary directional interaction in these systems. Salicylamides contain both hydrogen bond donors (the hydroxyl -OH group and, in primary/secondary amides, the N-H group) and acceptors (the carbonyl C=O oxygen and the hydroxyl oxygen).
Intramolecular Hydrogen Bonds: A common motif in salicylamides is the formation of a six-membered ring through an intramolecular hydrogen bond between the 2-hydroxyl group and the carbonyl oxygen of the amide (O-H···O=C). nih.gov This interaction can lead to a planar conformation.
Intermolecular Hydrogen Bonds: Molecules can also link to each other via intermolecular hydrogen bonds. For primary and secondary amides, classic R²₂(8) motifs, where two molecules form a centrosymmetric dimer via two N-H···O hydrogen bonds, are frequently observed. acs.orgnih.gov In N,N-disubstituted amides like this compound, which lack an N-H donor, intermolecular hydrogen bonding would primarily involve the hydroxyl group and potentially weaker C-H···O interactions.
π-π Stacking is another significant non-covalent interaction that contributes to the stability of the crystal structure. rsc.org This interaction occurs between the aromatic rings of adjacent molecules. The electron-rich π-system of the benzene ring can interact with the π-system of a neighboring ring. The strength and geometry (e.g., parallel-displaced, T-shaped) of these interactions are influenced by the substituents on the aromatic ring. researchgate.net Studies have shown that hydrogen bonding can affect the electron density of the aromatic rings, which in turn influences the strength of the π-π stacking interaction. rsc.org The interplay between strong directional hydrogen bonds and weaker, non-directional π-π stacking dictates the final three-dimensional crystal architecture. mdpi.comrsc.org
| Interaction Type | Description in 2-Hydroxybenzamide Analogues |
|---|---|
| Intramolecular H-Bonding | Typically O-H···O=C, forming a stable S(6) motif. nih.gov |
| Intermolecular H-Bonding | N-H···O (in primary/secondary amides) often forming R²₂(8) dimers; O-H···O links between molecules. acs.orgnih.gov |
| π-π Stacking | Interactions between the phenyl rings of adjacent molecules, contributing to crystal packing. rsc.orgresearchgate.net |
| Weak C-H···O/π Interactions | Weaker interactions involving alkyl or aromatic C-H bonds that further stabilize the crystal lattice. mdpi.com |
Computational Chemistry and Molecular Modeling of N,4 Diethyl 2 Hydroxybenzamide Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. It is instrumental in predicting a wide array of molecular properties with a favorable balance of accuracy and computational cost.
DFT methods are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. This process involves calculating bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. For benzamide (B126) derivatives, the planarity of the benzene (B151609) ring and the orientation of the diethylamide group are critical geometric parameters.
The electronic properties of a molecule are described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and chemical reactivity. nih.gov A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For aromatic compounds like N,4-Diethyl-2-hydroxybenzamide, the HOMO is typically localized on the electron-rich phenyl ring, while the LUMO may be distributed over the entire molecule, facilitating intramolecular charge transfer upon excitation. nih.gov
Based on DFT calculations for analogous compounds, various quantum chemical parameters can be derived from the HOMO and LUMO energies, including ionization potential, electron affinity, electronegativity, and chemical hardness.
| Parameter | Formula | Description |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Chemical Hardness (η) | η ≈ (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. |
| Electronegativity (χ) | χ ≈ (I + A) / 2 | Measures the ability of a molecule to attract electrons. |
| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
DFT calculations are highly effective in predicting the vibrational spectra (infrared and Raman) of molecules. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that corresponds to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions of chemical bonds. researchgate.net These theoretical frequencies are often scaled by a factor to correct for anharmonicity and limitations in the computational method, leading to excellent agreement with experimental data. researchgate.net
For this compound, key spectroscopic signatures would include the stretching vibrations of the hydroxyl (O-H) group, the carbonyl (C=O) group of the amide, and C-N and C-H bonds within the aromatic and ethyl groups. For instance, in the synthesis of the related N,N-diethyl-2-hydroxybenzamide, the change in the C=O stretching vibration from an ester starting material (around 1680 cm⁻¹) to the amide product (around 1632 cm⁻¹) is a key indicator of successful synthesis, a feature that can be accurately modeled by DFT. researchgate.net
The analysis of frontier molecular orbitals (HOMO and LUMO) provides a qualitative picture of electronic transitions and intramolecular charge transfer (ICT). nih.gov For many organic molecules, the lowest energy electronic transition corresponds to the promotion of an electron from the HOMO to the LUMO. If the HOMO and LUMO are localized on different parts of the molecule, this transition results in a significant transfer of electron density, a phenomenon known as ICT. nih.govnih.govresearchgate.net In molecules like 4-(diethylamino)-2-hydroxybenzaldehyde, an analog of the title compound, ICT processes have been shown to be significant photophysical events. nih.govresearchgate.net
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the energies and oscillator strengths of electronic excited states. jmaterenvironsci.comresearchgate.net This method allows for the theoretical prediction of the UV-Visible absorption spectrum, correlating calculated electronic transitions with experimentally observed absorption bands. jmaterenvironsci.comrsc.org The results from TD-DFT can confirm the nature of the transitions (e.g., n→π* or π→π*) and quantify the extent of charge transfer. jmaterenvironsci.com
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is crucial in drug discovery for predicting the interaction between a drug candidate and its biological target.
Molecular docking simulations for benzamide derivatives involve placing the ligand into the binding site of a target protein and evaluating the potential interactions. mdpi.com The process calculates a "docking score," which estimates the binding affinity, with more negative scores typically indicating stronger binding. mdpi.com Key interactions that stabilize the ligand-protein complex include:
Hydrogen Bonds: Formed between hydrogen bond donors (like the -OH and amide groups in benzamides) and acceptors (like serine, threonine, or backbone carbonyls in proteins). mdpi.comresearchgate.net
Van der Waals Interactions: Non-specific attractive or repulsive forces between atoms. The burial of nonpolar surface area upon binding contributes favorably to the binding free energy. nih.gov
π-π Stacking: Interactions between aromatic rings, such as the phenyl ring of the ligand and aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein. nih.gov
Hydrophobic Interactions: The favorable placement of nonpolar groups (like the ethyl groups) into hydrophobic pockets of the protein binding site. nih.gov
Studies on various ligands binding to proteins show that incremental changes, such as adding methylene (B1212753) groups, can enhance binding potency through more favorable binding enthalpies. nih.gov
The primary output of a docking simulation is a set of predicted binding poses, or modes, of the ligand within the receptor's active site. nih.gov Analysis of these poses reveals the specific amino acid residues that form key interactions with the ligand. For example, in a docking study of pyridine-thiourea derivatives with benzamide features, the amino acid SER 438 was identified as a crucial interaction site, forming multiple hydrogen bonds with the ligands. mdpi.com The ability to predict these key sites is invaluable for designing more potent and selective inhibitors. The predicted binding mode also provides a structural hypothesis that can be tested experimentally, for instance, through site-directed mutagenesis of the protein.
| Interaction Type | Potential Ligand Group (this compound) | Potential Protein Residue Examples |
|---|---|---|
| Hydrogen Bond Donor | Hydroxyl (-OH) | Aspartate, Glutamate, Serine |
| Hydrogen Bond Acceptor | Carbonyl Oxygen (C=O), Hydroxyl Oxygen (-OH) | Serine, Threonine, Asparagine, Glutamine |
| Hydrophobic Interaction | Ethyl groups (-CH2CH3), Phenyl ring | Leucine, Isoleucine, Valine, Alanine |
| π-π Stacking | Phenyl ring | Phenylalanine, Tyrosine, Tryptophan |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound are not extensively documented in publicly available literature, the methodology has been widely applied to substituted benzamides to predict their antimicrobial and other biological activities. nih.gov
The development of predictive QSAR models for benzamide derivatives, which would include this compound, generally involves the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecule's structure and properties. The goal is to identify which of these descriptors have the most significant influence on the compound's biological activity.
A typical workflow for developing a QSAR model involves several key steps:
Data Set Preparation: A series of benzamide compounds with experimentally determined biological activities is compiled. This set is usually divided into a training set, for building the model, and a test set, for validating its predictive power. igi-global.com
Descriptor Calculation: A wide range of descriptors are calculated for each molecule. These can be categorized as:
Topological descriptors: These describe the connectivity of atoms in the molecule, such as molecular connectivity indices and Kier's shape index. nih.gov
Quantum Chemical descriptors: These are derived from quantum mechanical calculations and can include properties like dipole moment and orbital energies.
Physicochemical descriptors: Properties like the logarithm of the partition coefficient (LogP), which indicates lipophilicity, and molar refractivity are included.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are employed to create a mathematical equation that links the most relevant descriptors to the biological activity. igi-global.com Genetic function approximation is one protocol used for this purpose. igi-global.com
Model Validation: The predictive capability of the developed model is assessed using the test set of compounds. Statistical metrics like the square of the correlation coefficient (r²) and the square of the cross-validated correlation coefficient (q²) are used to evaluate the model's robustness and predictive power. nih.govigi-global.com
For substituted benzamides, studies have shown that topological descriptors can be instrumental in modeling their antimicrobial activity. nih.gov The resulting QSAR models can then be used to predict the activity of new, unsynthesized benzamide derivatives, thereby guiding the design of more potent compounds.
Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Benzamide Derivatives
| Descriptor Type | Example Descriptors | Information Encoded |
| Topological | Molecular Connectivity Indices (e.g., ²χᵥ, ²χ), Kier's Shape Index (κₐ₁) | Atomic connectivity and molecular shape. |
| Physicochemical | LogP, Molar Refractivity | Lipophilicity and steric bulk. |
| Quantum Chemical | Dipole Moment, HOMO/LUMO Energies | Electronic properties and reactivity. |
This table is illustrative and based on general QSAR practices for compounds similar to this compound.
Conformational analysis is a critical aspect of molecular modeling that focuses on identifying the preferred three-dimensional arrangements (conformers) of a molecule. For a flexible molecule like this compound, which has several rotatable bonds, understanding its conformational preferences is key to comprehending its interaction with biological targets.
The process typically involves the use of specialized software to perform calculations based on molecular mechanics or quantum mechanics. For structurally related compounds, such as N,N-diethyl-2-[(4'-substituted)phenylthio]acetamides, computational methods like Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level have been used to identify stable conformers in the gas phase. nih.gov
Key rotatable bonds in this compound would include:
The C-C bond connecting the ethyl group to the benzene ring.
The C-N bond of the amide group.
The N-C bonds of the two ethyl groups attached to the amide nitrogen.
The C-C bond connecting the amide group to the benzene ring.
The analysis would reveal the most stable conformers by identifying the geometries with the lowest potential energy. Factors influencing conformational stability include steric hindrance between the N,N-diethyl groups and the rest of the molecule, as well as the potential for intramolecular hydrogen bonding. nih.gov The results of such an analysis can provide insights into the bioactive conformation of the molecule, which is the specific shape it adopts when binding to a receptor or enzyme.
Studies on Hydrogen Bonding and Intermolecular Interactions
Hydrogen bonding and other intermolecular forces play a crucial role in the solid-state structure and biological activity of molecules like this compound. This compound possesses both hydrogen bond donors (the hydroxyl group) and acceptors (the carbonyl oxygen and the hydroxyl oxygen).
For this compound, the following interactions are plausible:
Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond is expected to form between the hydrogen of the 2-hydroxyl group and the oxygen of the amide's carbonyl group. This forms a stable six-membered ring, a common motif in ortho-substituted phenols. nih.govresearchgate.net This interaction would significantly influence the orientation of the amide group relative to the benzene ring.
Intermolecular Hydrogen Bonding: In the solid state, molecules of this compound could potentially form intermolecular hydrogen bonds. However, the presence of the two ethyl groups on the nitrogen atom prevents the formation of the typical amide-to-amide hydrogen-bonded dimers seen in primary and secondary amides. nih.govacs.org Instead, intermolecular interactions might involve the hydroxyl group of one molecule and the carbonyl oxygen of another, if not already engaged in an intramolecular bond.
π-π stacking: Interactions between the aromatic rings of adjacent molecules. researchgate.net
van der Waals forces: General attractive or repulsive forces between molecules.
Computational methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are used to characterize and quantify the strength of these hydrogen bonds and other weak interactions. nih.gov These analyses provide detailed information on electron density at bond critical points, which is indicative of the nature and strength of the interaction.
Table 2: Potential Hydrogen Bonds in this compound
| Type | Donor | Acceptor | Description |
| Intramolecular | 2-Hydroxyl group (-OH) | Amide Carbonyl Oxygen (C=O) | Formation of a stable six-membered ring, influencing the conformation of the amide side chain. |
| Intermolecular | 2-Hydroxyl group (-OH) of molecule A | Amide Carbonyl Oxygen (C=O) of molecule B | Possible in the solid state, leading to the formation of molecular chains or other supramolecular structures. |
This table is based on the analysis of structurally similar compounds like salicylamide (B354443).
In Vitro Biological Activity and Mechanistic Investigations of N,4 Diethyl 2 Hydroxybenzamide and Analogues
Enzyme Inhibition Studies
The primary enzymatic targets explored for salicylamide (B354443) and its derivatives have been cholinesterases, which are relevant to neurodegenerative diseases. Other enzymes have also been investigated, albeit to a lesser extent.
Salicylanilide (B1680751) derivatives have been the subject of numerous studies as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that play a crucial role in the breakdown of the neurotransmitter acetylcholine. The inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.
A range of salicylanilide analogues, including N-alkylcarbamates and diethyl phosphates, have been synthesized and evaluated for their ability to inhibit AChE and BuChE. The half-maximal inhibitory concentration (IC₅₀) values, a measure of the potency of an inhibitor, have been determined for these compounds.
Studies on salicylanilide N-alkylcarbamates have shown that their inhibitory activity against AChE is significantly influenced by the lipophilicity and the length of the N-alkyl chain. nih.govmdpi.com For instance, compounds with longer alkyl chains (hexyl to undecyl) and disubstitution with chlorine on the aniline (B41778) ring were found to be among the most potent AChE inhibitors in one study. nih.gov Generally, these compounds demonstrated higher inhibitory activity against AChE compared to the standard drug rivastigmine (B141). nih.govmdpi.com
Another class of related compounds, salicylanilide diethyl phosphates, has also been investigated. These derivatives showed significant inhibitory activity against both AChE and BuChE, with IC₅₀ values in the micromolar range. researchgate.net Notably, some of these compounds were more effective inhibitors of BuChE than both rivastigmine and galantamine. researchgate.net Salicylanilide (thio)carbamates have also been explored, exhibiting weak to moderate inhibition of both cholinesterases with IC₅₀ values ranging from 1.60 to 311.0 µM. researchgate.net
The selectivity of these compounds for either AChE or BuChE varies depending on their specific structural features. For example, some salicylanilide diethyl phosphates displayed a preference for BuChE inhibition. researchgate.net In contrast, certain salicylanilide N-alkylcarbamates were more effective against AChE. nih.gov
| Compound Class | Enzyme | Reported IC₅₀ Range (µM) | Reference |
|---|---|---|---|
| Salicylanilide N-alkylcarbamates | AChE | Varies with alkyl chain length and substitution | nih.govmdpi.com |
| Salicylanilide Diethyl Phosphates | AChE | 35.4 - 86.3 | researchgate.net |
| Salicylanilide Diethyl Phosphates | BuChE | 0.90 - >100 | researchgate.net |
| Salicylanilide (Thio)carbamates | AChE | 38 - 90 | researchgate.net |
| Salicylanilide (Thio)carbamates | BuChE | 1.60 - 311.0 | researchgate.net |
The mechanism by which salicylanilide derivatives inhibit cholinesterases has been investigated through kinetic studies and molecular docking simulations. Salicylanilide diethyl phosphates have been proposed to act as pseudo-irreversible inhibitors of cholinesterases. researchgate.net This type of inhibition typically involves the formation of a transient covalent bond with the enzyme, leading to a time-dependent increase in inhibition.
Molecular docking studies with salicylanilide N-alkylcarbamates have provided insights into their binding mode within the active site of AChE. nih.gov These studies suggest that the inhibitory activity is dependent on the interactions of the compound within the enzyme's active site gorge. N-substituted carbamates are known to act as pseudosubstrate inhibitors, competing with the natural substrate, acetylcholine, for the active site of AChE. mdpi.com
β-Secretase (BACE1) is a key enzyme in the production of amyloid-β peptides, which are a hallmark of Alzheimer's disease. While BACE1 is a significant therapeutic target, the search results provided no specific information on the inhibition of BACE1 by N,4-Diethyl-2-hydroxybenzamide or its close salicylamide analogues. The development of BACE1 inhibitors has been challenging due to the need for compounds to have specific properties to be effective and safe. nih.govmdpi.com
Ketol-acid reductoisomerase (KARI) is an enzyme involved in the biosynthesis of branched-chain amino acids in plants and microorganisms, making it a target for herbicides and antimicrobial agents. The conducted searches did not yield any information linking salicylamide or related scaffolds to the inhibition of KARI.
The salicylamide scaffold has been investigated for its inhibitory activity against a variety of other enzymes. For instance, salicylamide derivatives have been explored as potential inhibitors of the influenza virus and hepatitis B virus (HBV). researchgate.netnih.gov Additionally, hybrid molecules incorporating a salicylamide pharmacophore have been designed to target cyclooxygenase-2 (COX-2). tandfonline.com Another study reported on sulfonamide derivatives coupled with a salicylamide scaffold as potential inhibitors of programmed death-ligand 1 (PD-L1). ekb.eg However, specific data for this compound in these contexts were not found.
Antiprotozoal Activity
Activity against Trypanosoma Species
The 2-hydroxybenzamide scaffold, a core component of this compound, is found in various compounds investigated for their activity against parasitic protozoa, including species of the genus Trypanosoma. Research into related structures has shown that this chemical class holds potential for the development of novel antitrypanosomal agents. For instance, derivatives of 4-hydroxycoumarins have been identified as moderate antitrypanosomals. nih.gov Furthermore, synthetic hydroxy-3-arylcoumarins have demonstrated varying levels of trypanocidal activity, suggesting potential benefits in controlling Chagas disease. nih.gov
A significant strategy to enhance the efficacy of related compounds involves conjugation with lipophilic cations to target the parasite's mitochondria. Studies on salicylhydroxamic acid (SHAM), a related 2-hydroxybenzamide derivative, showed that coupling it with triphenylphosphonium or quinolinium cations boosted its trypanocidal potency by over 10,000-fold against Trypanosoma brucei brucei and T. congolense. nih.gov These conjugates were active in the submicromolar to low nanomolar range. nih.gov Mechanistic studies indicated that these modified compounds affected parasite respiration and the mitochondrial membrane potential, highlighting a targeted approach to disrupting parasite metabolism. nih.gov
Research on other synthetic derivatives has identified compounds with potent antitrypanosomal activities, with EC₅₀ values in the low micromolar range against T. brucei. nih.gov These findings collectively suggest that the 2-hydroxybenzamide core structure is a viable starting point for developing agents against African trypanosomiasis. nih.gov
Activity against Leishmania donovani
The development of novel therapeutics for leishmaniasis, caused by parasites of the Leishmania genus, is a critical area of research due to the limitations of current treatments. mdpi.commdpi.com The 2-hydroxybenzamide structure and its analogues are among the chemical classes being explored. While specific data on this compound against Leishmania donovani is not detailed in the provided context, the broader family of related compounds has shown promise.
For example, imidazole-containing compounds, which have been successful as antifungal agents, have also been investigated for leishmaniasis. nih.gov Analogues of antifungal agents like miconazole (B906) and econazole (B349626) have demonstrated good antileishmanial activity against L. donovani intracellular amastigotes, with some exhibiting EC₅₀ values below 0.5 µg/mL. nih.gov Chalcones, which share some structural similarities, have also shown significant activity against Leishmania major. nih.gov
The general therapeutic approach often involves targeting the parasite's unique biological pathways. For instance, the drug amphotericin B acts by binding to ergosterol (B1671047) in the Leishmania plasma membrane, thereby increasing its permeability. nih.gov The evaluation of novel compounds, including 2-hydroxybenzamide derivatives, often involves screening against both the promastigote and amastigote forms of the parasite to determine their efficacy. mdpi.com The activity of antileishmanial drugs can be host-cell dependent, which is an important consideration in in vitro assays. nih.gov
Activity against Toxoplasma gondii
Toxoplasma gondii, an apicomplexan parasite, is the target of various drug discovery efforts aimed at identifying novel therapeutic agents. nih.govnih.gov The 2-hydroxybenzamide scaffold has been incorporated into molecules showing significant in vitro activity against this parasite. nih.gov
One notable analogue, N-[4-(Diethylamino)benzoyl]-2-hydroxybenzamide , was identified in a targeted screen and demonstrated potent inhibition of T. gondii growth. nih.gov This compound was found to inhibit the secretion of micronemes, rhoptries, and dense granules, which are organelles essential for the parasite's invasion and survival within host cells. nih.gov
Another related class of compounds, salicylanilides, has also been explored. Niclosamide (5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydrobenzamide), an approved anthelmintic drug, showed promising activity against T. gondii with a MIC₅₀ between 250–500 nM. nih.gov This led to the evaluation of a series of salicylanilide derivatives, several of which exhibited nanomolar activity with no significant in vitro toxicity to human cells. nih.gov These findings underscore the potential of the 2-hydroxybenzamide core structure in designing new and effective anti-Toxoplasma agents. nih.gov
Interactive Data Table: In Vitro Activity of a 2-Hydroxybenzamide Analogue Against Toxoplasma gondii
| Compound | Target Organism | Mechanism of Action | IC₅₀ (µM) |
| N-[4-(Diethylamino)benzoyl]-2-hydroxybenzamide | Toxoplasma gondii | Inhibits secretion of micronemes, rhoptries, and dense granules | 0.016 |
Insect Repellency Mechanisms and Efficacy
Comparative Efficacy against Mosquito Vectors (Anopheles, Aedes)
The compound this compound is structurally related to N,N-Diethyl-m-toluamide (DEET), one of the most effective and widely used insect repellents. wikipedia.org The efficacy of repellents is often evaluated against key mosquito vectors such as Aedes and Anopheles species, which are responsible for transmitting numerous diseases.
Studies evaluating analogues of DEET and N,N-diethylphenylacetamide (DEPA) provide insight into the structure-activity relationships that govern repellency. In in vitro tests using a modified membrane blood-feeding system, the repellency of various analogues was compared against Aedes aegypti and Anopheles stephensi. nih.gov One compound, N,N-diethyl-2-[3-(trifluoromethyl)phenyl] acetamide, was significantly more repellent than DEET against Ae. aegypti and slightly more effective against An. stephensi. nih.gov Eight other analogues were found to be as effective as or slightly more repellent than DEET against both mosquito species. nih.gov
Conversely, some structural modifications can reduce efficacy. For example, N,N-diethyl-3-hydroxybenzamide was identified as a poor repellent. nih.gov The concentration of the active ingredient also plays a role, although studies have shown that DEET at a low concentration of 5% can provide protection comparable to higher concentrations for at least 6 hours against Aedes aegypti. ajol.info It is important to note that at very low concentrations, some repellents, including DEET, have been observed to act as attractants for certain Aedes species. nih.gov
Interactive Data Table: Comparative Repellency of DEET Analogues
| Compound | Efficacy vs. Aedes aegypti | Efficacy vs. Anopheles stephensi |
| N,N-diethyl-2-[3-(trifluoromethyl)phenyl] acetamide | Significantly better than DEET | Slightly better than DEET |
| Eight other DEET/DEPA analogues | As effective or slightly more repellent than DEET | As effective or slightly more repellent than DEET |
| N,N-diethyl-3-hydroxybenzamide | Poor repellent | Not specified |
Mechanistic Basis of Repellent Action
The precise mechanism by which DEET and related compounds repel insects is complex and still under investigation, with several hypotheses proposed. wikipedia.orgnih.gov These mechanisms are likely shared by structurally similar molecules like this compound.
One prominent theory is the "smell and avoid hypothesis," which posits that insects find the odor of the repellent inherently unpleasant and are driven away by it. nih.gov This suggests that the repellent activates an innate olfactory neural circuit that triggers an avoidance response. nih.gov
A second major theory is the "confusant hypothesis" or "bewilderment hypothesis." nih.govyoutube.com This proposes that DEET does not act as a simple repellent but rather interferes with the insect's ability to detect attractive host odors, such as lactic acid and carbon dioxide. youtube.com The compound is thought to scramble the signals from the insect's olfactory receptors, effectively masking the host and making it difficult for the mosquito to locate its target. youtube.comfrontiersin.org Research has shown that DEET can inhibit the function of odorant receptors in response to human odors. frontiersin.org
A third possibility is that DEET blocks the olfactory receptors that detect 1-octen-3-ol, a volatile compound present in human sweat and breath, which blinds the insect's senses to the host. drugbank.com
These actions are mediated through molecular targets on the insect's antennae. Odorant Receptors (ORs) are known to mediate the effect of DEET at a distance, while other chemoreceptors are involved in repellency upon direct contact. nih.gov
Potential as Analgesic Agents for 2-Hydroxybenzamide Hybrids
The 2-hydroxybenzamide core structure, also known as salicylamide, is recognized for its analgesic and antipyretic properties. nih.govtargetmol.commedchemexpress.comsarchemlabs.com Salicylamide itself is an over-the-counter drug that has medicinal uses similar to aspirin (B1665792). nih.govtargetmol.com It functions as a non-narcotic analgesic and is sometimes used in combination with aspirin and caffeine (B1668208) in pain relief medications. targetmol.com
The therapeutic potential of this chemical family extends to its derivatives and hybrids. Research into the pharmacological properties of 2-hydroxybenzamide analogues has sought to develop compounds with enhanced analgesic and anti-inflammatory activities. For example, a series of 2-hydroxymethylbenzamides were synthesized and evaluated for these properties. nih.gov Within this series, specific compounds like 2-hydroxymethyl-N-[4-(2-methoxyphenyl)-piperazin-1-yl]-ethylbenzamide and 2-hydroxymethyl-N-[4-(2-methoxyphenyl)-piperazin-1-yl]-propylbenzamide were identified as being particularly active. nih.gov This demonstrates that modifying the core 2-hydroxybenzamide structure can lead to potent analgesic agents, suggesting a promising avenue for the development of new pain-relief medications based on 2-hydroxybenzamide hybrids.
Antioxidant and Antiradical Properties of Phenolic Benzamide (B126) Derivatives
The antiradical and antioxidant properties of phenolic compounds are commonly evaluated using various in vitro assays that measure their ability to scavenge synthetic radicals or reduce oxidized species. These assays are generally based on either hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms.
Commonly employed SET-based assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the ferric reducing antioxidant power (FRAP) assay. mdpi.comnih.govnih.gov
DPPH Radical Scavenging Assay: This method utilizes the stable free radical DPPH, which has a deep violet color in solution. mdpi.comnih.gov In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change to pale yellow. nih.gov The degree of discoloration, measured spectrophotometrically, is proportional to the radical scavenging activity of the compound. mdpi.comnih.gov While specific data for this compound is not readily available, studies on other N-arylbenzamides with hydroxyl groups have demonstrated significant antioxidant capacity in the DPPH assay. nih.gov
ABTS Radical Cation Decolorization Assay: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+). Antioxidants capable of donating an electron or a hydrogen atom reduce the ABTS•+, leading to a loss of color. nih.govnih.gov The extent of decolorization is indicative of the antioxidant's scavenging ability. The ABTS assay is applicable to both hydrophilic and lipophilic antioxidants. nih.gov Conjugates of salicylamide have demonstrated high ABTS•+ scavenging activity. mdpi.com
Ferric Reducing Antioxidant Power (FRAP) Assay: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which results in the formation of an intense blue color. The change in absorbance is directly related to the reducing power of the antioxidant. nih.gov
The antioxidant activity of phenolic benzamides in these assays is largely dependent on their chemical structure. The presence of the phenolic hydroxyl group is crucial for their radical scavenging ability. acs.org
Table 1: Common In Vitro Antiradical and Electron Transfer Assays
| Assay | Principle | Measured Outcome |
|---|---|---|
| DPPH | Hydrogen/electron donation to the stable DPPH radical. | Decrease in absorbance at ~517 nm (color change from violet to yellow). |
| ABTS | Hydrogen/electron donation to the pre-formed ABTS radical cation. | Decrease in absorbance at ~734 nm (decolorization of the blue-green solution). |
| FRAP | Reduction of a ferric (Fe³⁺) complex to a ferrous (Fe²⁺) complex. | Increase in absorbance at ~593 nm (formation of a blue-colored complex). |
Transition metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), can act as pro-oxidants by catalyzing the formation of highly reactive oxygen species through Fenton-type reactions. Chelating agents can inhibit this process by binding to the metal ions, thereby preventing them from participating in redox cycling.
Salicylamide and its derivatives possess structural features that suggest a potential for metal ion chelation. jetir.orgijarsct.co.in The 2-hydroxybenzamide moiety can form stable complexes with various metal ions, including Fe³⁺, Al³⁺, Zn²⁺, and Cu²⁺. nih.govresearchgate.net The coordination typically involves the oxygen atoms of the phenolic hydroxyl group and the amide carbonyl group. nih.gov
Antiviral Activity (e.g., Human Adenovirus)
Human adenoviruses (HAdVs) can cause a range of illnesses, and there is a need for effective antiviral therapies, particularly for immunocompromised individuals. acs.orgnih.gov Salicylamide derivatives have emerged as a promising class of compounds with potent anti-HAdV activity. acs.orgresearchgate.netacs.orgnih.gov
While direct studies on the anti-adenoviral activity of this compound are limited in publicly available literature, extensive research on structurally similar salicylamide analogues provides strong evidence for its potential as a human adenovirus inhibitor. Structure-activity relationship (SAR) studies on a series of salicylamide derivatives have demonstrated that the 2-phenolic hydroxyl group is essential for their anti-HAdV activities. acs.org
Mechanistic studies suggest that salicylamide derivatives can inhibit HAdV infection through various mechanisms. Some analogues have been shown to act early in the viral life cycle, inhibiting the entry of the virus into the host cell. acs.orgacs.org For instance, certain compounds have been found to prevent the escape of the viral particles from the endosome, which is a critical step for the virus to deliver its genome to the nucleus for replication. nih.gov Other derivatives may target later stages of the viral life cycle, such as DNA replication. acs.orgacs.org
The broad-spectrum antiviral potential of salicylamides, including activity against other viruses like Zika virus and coronaviruses, further highlights the therapeutic promise of this class of compounds. researchgate.netnih.gov Given the established importance of the salicylamide scaffold for anti-HAdV activity, it is highly probable that this compound would exhibit inhibitory effects against human adenovirus.
Table 2: Investigated Antiviral Mechanisms of Salicylamide Derivatives against Human Adenovirus
| Mechanism of Action | Description | Reference Compounds |
|---|---|---|
| Entry Inhibition | Prevents the virus from entering the host cell or escaping from the endosome. | JMX0312, Compound 16 (JMX0493) |
| DNA Replication Inhibition | Interferes with the replication of the viral genome. | Certain optimized salicylamide derivatives |
| Inhibition of Late-Stage Replication | Acts on steps in the viral life cycle after DNA replication. | Various salicylamide analogues |
Advanced Applications and Research Directions
N,4-Diethyl-2-hydroxybenzamide as a Building Block in Complex Molecular Synthesis
The this compound scaffold serves as a valuable starting point for the synthesis of more complex molecules. The diethylamide group, in particular, is recognized as a strong directing group in synthetic organic chemistry, facilitating regioselective modifications of the aromatic ring.
One key application is in C-H activation/functionalization reactions. While research on this compound itself is specific, extensive studies on the closely related N,N-diethylbenzamide demonstrate the potential of this functional group. For instance, N,N-diethylbenzamide is an excellent substrate for rhodium-catalyzed, mono-selective dehydrogenative/oxidative olefination. orgsyn.org This type of reaction allows for the direct coupling of the benzamide (B126) with alkenes, such as styrene, to form new carbon-carbon bonds at the ortho-position of the aromatic ring, yielding complex structures like (E)-N,N-diethyl-2-styrylbenzamide. orgsyn.org The N,N-diethylamide group directs the catalyst to a specific C-H bond, enabling precise and efficient synthesis. orgsyn.org This methodology highlights how the core structure of this compound can be leveraged as a foundational element for constructing larger, more elaborate molecular architectures.
Table 1: Representative C-H Functionalization Reaction
| Starting Material | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| N,N-Diethylbenzamide | Styrene, [Cp*RhCl₂]₂, AgSbF₆, Cu(OAc)₂ | (E)-N,N-diethyl-2-styrylbenzamide | 92% | orgsyn.org |
This strategic use of the diethylamide directing group opens avenues for creating diverse derivatives from the this compound core, which can be instrumental in developing new materials and pharmacologically active compounds.
Integration into Chemical Scaffolds for Drug Discovery Initiatives
The structural framework of this compound is a promising scaffold for medicinal chemistry and drug discovery. By modifying this core, chemists can develop new chemical entities with potential therapeutic properties. The incorporation of pharmacologically active moieties can lead to hybrid molecules with novel biological activities.
A significant area of exploration is the synthesis of sulfonamide derivatives. The sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs. nih.goveurekaselect.comscispace.com Attaching a sulfonamide moiety to the benzamide scaffold can produce compounds with enhanced or entirely new biological profiles. An example of such a compound, derived from a similar benzamide core, is N,N-Diethyl-2-(4-methylbenzenesulfonamido)benzamide. nih.gov In this molecule, the introduction of the tosyl group creates a new entity where the structural and conformational properties are linked to its potential biological effects. nih.gov
The study of such derivatives is crucial as the sulfonamide moiety is known to be a key feature in compounds designed as:
Antimicrobial drugs nih.gov
Carbonic anhydrase inhibitors nih.gov
Anti-tumor agents nih.gov
HIV inhibitors nih.gov
The synthesis of these complex derivatives demonstrates that the this compound scaffold can be effectively integrated into larger molecular designs, providing a versatile platform for developing new therapeutic candidates. nih.goveurekaselect.com
Exploration of Co-crystals with 2-Hydroxybenzamide Components
The field of crystal engineering offers a powerful strategy to modify the physicochemical properties of active pharmaceutical ingredients (APIs) without altering their chemical structure. One such approach is the formation of co-crystals, which are crystalline structures composed of two or more different molecules held together by non-covalent interactions, primarily hydrogen bonding. researchgate.netnih.gov
The this compound molecule, as a derivative of 2-hydroxybenzamide (salicylamide), possesses functional groups—specifically the hydroxyl and amide groups—that are ideal for forming robust intermolecular hydrogen bonds. researchgate.net Research on salicylamide (B354443) has shown its high propensity to form co-crystals with various co-formers, such as aromatic carboxylic acids. slideshare.netresearchgate.net These interactions typically involve the formation of supramolecular synthons, which are reliable and predictable patterns of hydrogen bonds. researchgate.net
Key supramolecular synthons observed in related systems include:
Amide-Amide Homosynthons: Interactions between the amide groups of two benzamide molecules.
Acid-Amide Heterosynthons: Hydrogen bonding between a carboxylic acid co-former and the amide group. researchgate.net
Hydroxyl-Carbonyl Interactions: The phenolic hydroxyl group can act as a hydrogen bond donor to the carbonyl oxygen of the amide. nih.gov
The formation of co-crystals can significantly alter important pharmaceutical properties like solubility, dissolution rate, and stability. nih.govnih.gov For instance, co-crystals of salicylamide with oxalic acid have been prepared and studied, demonstrating how different crystalline forms can be accessed. nih.gov While specific studies on co-crystals of this compound with other 2-hydroxybenzamide components are not extensively documented, the principles established with salicylamide provide a strong rationale for exploring this area. Such research could lead to new solid forms of related compounds with enhanced properties suitable for pharmaceutical development.
Table 2: Potential Intermolecular Interactions in Co-crystal Formation
| Functional Group Donor | Functional Group Acceptor | Type of Interaction | Significance |
|---|---|---|---|
| Phenolic -OH | Amide C=O | Hydrogen Bond (Heterosynthon) | Strong, directional interaction guiding crystal packing. researchgate.netnih.gov |
| Amide N-H | Amide C=O | Hydrogen Bond (Homosynthon) | Can lead to dimerization or chain formation. mdpi.com |
| Phenolic -OH | Phenolic -OH | Hydrogen Bond (Homosynthon) | Possible interaction between two hydroxybenzamide molecules. |
| Aromatic Ring | Aromatic Ring | π-π Stacking | Contributes to the overall stability of the crystal lattice. nih.gov |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N,4-Diethyl-2-hydroxybenzamide, and what coupling agents are effective in its preparation?
- Methodological Answer : The synthesis can be adapted from analogous benzamide derivatives. For example, coupling 2-hydroxybenzoic acid with diethylamine derivatives using reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) as catalysts in dichloromethane . Palladium-catalyzed hydrogenation may also be employed for deprotection steps .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer : Use NMR (¹H/¹³C) to confirm substituent positions and IR spectroscopy to identify hydroxyl and amide functional groups. X-ray crystallography (via SHELXL for refinement ) resolves 3D structure. PubChem-derived spectral data (e.g., InChI keys) provide preliminary validation . If experimental data (e.g., melting point) are unavailable, perform DSC (Differential Scanning Calorimetry) .
Q. How can researchers assess the biological activity of this compound in vitro?
- Methodological Answer : Conduct antimicrobial assays using broth microdilution (e.g., MIC determination against Gram-positive/negative strains) . Antioxidant activity can be evaluated via DPPH radical scavenging assays. For receptor studies, use cell-based calcium flux assays to screen for allosteric modulation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer : Systematically modify substituents (e.g., ethyl groups, hydroxyl position) and evaluate changes in activity. Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins like enzymes or receptors. Compare with analogs such as 4-(dimethylsulfamoyl)-N-benzyl derivatives to identify critical functional groups .
Q. What challenges arise in crystallographic refinement of this compound, and how can they be resolved?
- Methodological Answer : Twinning or low-resolution data may require SHELXD for structure solution and SHELXL for refinement . Use WinGX for visualization and ORTEP-3 for thermal ellipsoid plots . Validate hydrogen bonding via DFT calculations (e.g., Gaussian09) to resolve ambiguities .
Q. How should researchers address contradictory results in biological assays (e.g., variable IC50 values)?
- Methodological Answer : Perform statistical validation (ANOVA with post-hoc tests) to confirm reproducibility. Cross-validate using orthogonal assays (e.g., fluorescence polarization for enzyme inhibition vs. cell viability assays). Control for solvent effects (e.g., DMSO concentration) and batch-to-batch compound purity .
Q. What computational strategies predict this compound’s physicochemical properties and metabolic stability?
- Methodological Answer : Use QSAR models (e.g., SwissADME) to estimate logP, solubility, and bioavailability. Simulate metabolic pathways via CYP450 isoform docking (e.g., CYP3A4). Compare with experimental HPLC-MS data to refine predictions .
Data Integration and Validation
- Spectral Data Gaps : If NMR/IR data are incomplete, reference PubChem entries for analogous compounds (e.g., N-(4-hydroxyphenyl)-2-methoxybenzamide ) and supplement with newly acquired experimental data.
- Crystallographic Cross-Checking : Compare unit cell parameters with Cambridge Structural Database entries to detect polymorphism or solvate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
